molecular formula C10H17NO3S B5999643 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B5999643
M. Wt: 231.31 g/mol
InChI Key: HVICNPSOXVDNGB-UHFFFAOYSA-N
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Description

5,6,6-trimethyl-3-oxobicyclo[221]heptane-2-sulfonamide is a bicyclic compound with a unique structure that includes a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    7-oxabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific combination of a bicyclic structure and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-5-6-4-7(10(5,2)3)9(8(6)12)15(11,13)14/h5-7,9H,4H2,1-3H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICNPSOXVDNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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